![molecular formula C25H29N3O4 B11279361 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-[4-(2-cyclohexylethoxy)phenyl]acetamide](/img/structure/B11279361.png)
2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-[4-(2-cyclohexylethoxy)phenyl]acetamide
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Overview
Description
2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-[4-(2-cyclohexylethoxy)phenyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyanophenyl group, an oxoethoxy linkage, and a cyclohexylethoxy moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-[4-(2-cyclohexylethoxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to ensure an environmentally friendly and economically viable process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-[4-(2-cyclohexylethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-[4-(2-cyclohexylethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-[4-(2-cyclohexylethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and compounds with similar structural motifs, such as:
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 2-(2-aminothiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide
Uniqueness
What sets 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-[4-(2-cyclohexylethoxy)phenyl]acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C25H29N3O4 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2-[2-[4-(2-cyclohexylethoxy)anilino]-2-oxoethoxy]acetamide |
InChI |
InChI=1S/C25H29N3O4/c26-16-20-6-8-21(9-7-20)27-24(29)17-31-18-25(30)28-22-10-12-23(13-11-22)32-15-14-19-4-2-1-3-5-19/h6-13,19H,1-5,14-15,17-18H2,(H,27,29)(H,28,30) |
InChI Key |
NPKAIFMQRHIRMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCOC2=CC=C(C=C2)NC(=O)COCC(=O)NC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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